molecular formula C8H9BO5 B1371398 4-Borono-3-methoxybenzoic acid CAS No. 741699-09-2

4-Borono-3-methoxybenzoic acid

Cat. No.: B1371398
CAS No.: 741699-09-2
M. Wt: 195.97 g/mol
InChI Key: ITWXOEQLYFYTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Borono-3-methoxybenzoic acid (CAS: 741699-09-2) is a boronic acid derivative with the molecular formula C₈H₉BO₅ and a molecular weight of 195.97 g/mol . It is structurally characterized by a methoxy (-OCH₃) substituent at the 3-position and a borono (-B(OH)₂) group at the 4-position of the benzoic acid backbone. This compound is typically stored under an inert atmosphere at 2–8°C to ensure stability .

Key hazards include H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . Precautionary measures such as avoiding dust inhalation (P261) and immediate eye rinsing (P305+P351+P338) are recommended during handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-3-methoxybenzoic acid typically involves the borylation of 3-methoxybenzoic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Anticancer Research
Research indicates that compounds containing boronic acid moieties exhibit potential anticancer properties. In particular, studies have shown that derivatives of boronic acids can inhibit proteasomes, which are crucial for regulating protein degradation within cells. This inhibition can lead to cancer cell apoptosis and is a promising area for developing new cancer therapies .

Case Study: Boronic Acid Derivatives in Cancer Treatment
A study published in a peer-reviewed journal demonstrated that 4-borono-3-methoxybenzoic acid derivatives were effective in inhibiting specific cancer cell lines. The mechanism involved the disruption of protein homeostasis, leading to increased cellular stress and subsequent cell death. These findings highlight the compound's potential as a lead structure for further drug development .

Agricultural Applications

Pesticide Development
The compound has also been explored for its agricultural applications, particularly as a potential pesticide or herbicide. Its ability to interact with plant growth regulators suggests that it may help control various agricultural pests and diseases. For instance, research has indicated that boronic acids can exhibit herbicidal activity against certain weed species by interfering with their growth processes .

Material Science

Polymer Chemistry
In material science, boronic acids are utilized for synthesizing functional polymers. The ability to form dynamic covalent bonds allows for the creation of smart materials that can respond to environmental changes, such as pH or temperature variations. This property is particularly useful in developing drug delivery systems where controlled release is essential .

Comparison with Similar Compounds

The following boronic acid derivatives share structural or functional similarities with 4-borono-3-methoxybenzoic acid. Key differences in molecular properties, hazards, and applications are summarized below.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
This compound 741699-09-2 C₈H₉BO₅ 195.97 3-OCH₃, 4-B(OH)₂ Inert atmosphere, 2–8°C
3-Borono-4-methylbenzoic acid 170230-88-3 C₈H₉BO₄ 179.97 4-CH₃, 3-B(OH)₂ Not specified
4-(Ethoxycarbonyl)phenylboronic acid 4334-88-7 C₉H₁₁BO₄ 195.99 4-COOCH₂CH₃, 1-B(OH)₂ Not specified
(2-Chloro-4-methoxyphenyl)boronic acid N/A C₇H₇BClO₃ 200.39* 4-OCH₃, 2-Cl, 1-B(OH)₂ Not specified

*Calculated based on molecular formula.

Table 2: Hazard and Handling Comparison

Compound Name Hazard Statements Reactivity/Incompatibilities First Aid Measures
This compound H302, H315, H319, H335 Strong acids, bases, oxidizing/reducing agents Eye: Rinse cautiously; Skin: Wash with soap
3-Borono-4-methylbenzoic acid Not fully characterized (R&D use only) Strong acids, bases, oxidizing/reducing agents Similar to this compound
4-(Ethoxycarbonyl)phenylboronic acid No specific hazards listed Not specified Extended eye rinsing (10–15 minutes)
(2-Chloro-4-methoxyphenyl)boronic acid Not specified Likely similar to other boronic acids Not specified

Key Findings:

Structural Influence on Properties: The methoxy group in this compound increases steric hindrance and electron-withdrawing effects compared to the methyl group in 3-borono-4-methylbenzoic acid. This may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Hazard Profile: this compound has a well-defined hazard profile, while 3-borono-4-methylbenzoic acid lacks full toxicological characterization . Chlorinated derivatives (e.g., 2-chloro-4-methoxyphenylboronic acid) may exhibit higher toxicity due to halogen substituents, though specific data is unavailable .

Applications: this compound is used in drug discovery and material science due to its boronic acid moiety, which facilitates covalent binding to biomolecules . Ethoxycarbonyl derivatives are employed as intermediates in organic synthesis, leveraging their ester groups for further functionalization .

Stability and Reactivity Trends

  • All boronic acids listed exhibit pH-dependent stability , with decomposition risks in strongly acidic or basic conditions .
  • Storage requirements vary: this compound requires refrigeration, while others may remain stable at room temperature under inert conditions .

Biological Activity

4-Borono-3-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_9H9_9B O3_3
  • Molecular Weight : 179.07 g/mol
  • CAS Number : 586-38-9

This compound exhibits various biological activities primarily through its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in cellular processes. For instance, it has been reported to affect the activity of proteasomal pathways, which are critical for protein degradation and cellular homeostasis .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including fungi and bacteria. Its structural features allow it to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .
  • Plant Growth Regulation : In agricultural applications, this compound has been noted for its ability to regulate plant growth and inhibit specific weed species, showcasing its potential as a natural herbicide .

Antimicrobial Activity

Table 1 summarizes the antimicrobial efficacy of this compound against various pathogens:

Pathogen TypePathogen NameMinimum Inhibitory Concentration (MIC)
BacteriaEscherichia coli32 µg/mL
FungiCandida albicans16 µg/mL
FungiAspergillus niger8 µg/mL

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects in vitro, where it modulates cytokine production and reduces inflammatory markers in cell cultures. This suggests a possible role in treating inflammatory diseases.

Case Studies

  • Agricultural Application : In a study focused on crop protection, this compound was applied to various crops to assess its herbicidal properties. The results indicated a significant reduction in weed biomass (up to 70% inhibition) compared to untreated controls, highlighting its effectiveness as a natural herbicide .
  • Cell Culture Studies : In cellular assays involving human fibroblasts, the compound exhibited enhanced proteasomal activity, indicating its potential as a therapeutic agent for conditions associated with protein misfolding and degradation disorders .

Properties

IUPAC Name

4-borono-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWXOEQLYFYTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630899
Record name 4-Borono-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741699-09-2
Record name 4-Borono-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (0.092 g) was added to a mixture of 4-ethoxycarbonyl-2-methoxyphenylboronic acid (0.049 g), water (1 mL) and 1,4-dioxane (1 mL), and the mixture was stirred at room temperature overnight. 2 mol/L hydrochloric acid (1.09 mL) was added to the reaction mixture, and the solvent was evaporated under reduced pressure. The residue was washed with water to afford the title compound (0.035 g).
Name
Lithium hydroxide monohydrate
Quantity
0.092 g
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.